2,3,3-Trichloroacryloyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

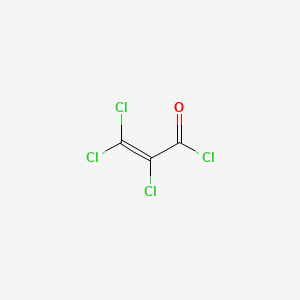

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trichloroprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4O/c4-1(2(5)6)3(7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSEZGCLGPUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061155 | |

| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trichloroacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

815-58-7 | |

| Record name | 2,3,3-Trichloro-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trichloroacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E4V3JJ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Halogenated Acyl Chlorides As Synthetic Intermediates

Halogenated acyl chlorides are a subclass of acyl halides, which are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen. chemeurope.comteachy.ai Acyl chlorides, in particular, are among the most reactive derivatives of carboxylic acids. pearson.com Their reactivity stems from the presence of the carbonyl group and the attached chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. teachy.aifiveable.me

These compounds are pivotal intermediates in organic synthesis, valued for their ability to readily form other functional groups. chemeurope.comwikipedia.org Common transformations involving acyl chlorides include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid. chemeurope.comwikipedia.org

Esterification: Reaction with alcohols to yield esters. wikipedia.orgwikipedia.org

Amidation: Reaction with amines to produce amides. wikipedia.orgwikipedia.org

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones. chemeurope.comwikipedia.org

The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent. tutorchase.com Commonly used reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). chemeurope.compearson.comwikipedia.org The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule. wikipedia.orghandwiki.org

Strategic Importance of 2,3,3 Trichloroacryloyl Chloride in Chemical Transformations

2,3,3-Trichloroacryloyl chloride (also known as trichloroacryloyl chloride) holds strategic importance as a versatile intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. solubilityofthings.com Its chemical utility is defined by its high reactivity, which is a consequence of both the acyl chloride group and the three chlorine atoms on the vinyl framework. solubilityofthings.com This polyhalogenated structure makes it a valuable building block for creating highly functionalized and specialized compounds. solubilityofthings.com

The compound's primary role is to participate in nucleophilic substitution reactions, where the acyl chloride group readily reacts with various nucleophiles. solubilityofthings.com This reactivity allows for the efficient introduction of the trichloroacryloyl moiety into a wide range of molecular scaffolds. Due to its reactive nature, it is a compound of significant interest to researchers and industrial chemists for use in complex synthetic pathways. solubilityofthings.com

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 815-58-7 |

| Molecular Formula | C₃Cl₄O |

| Molecular Weight | 193.83 g/mol |

| IUPAC Name | 2,3,3-trichloroprop-2-enoyl chloride |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in polar organic solvents like acetone (B3395972) and dichloromethane; insoluble in water. solubilityofthings.com |

Note: The data in this table is compiled from multiple sources. solubilityofthings.comchemicalbook.comuni.luchemenu.com

Historical Context and Evolution of Research on Acyl Chlorides

The study of acyl chlorides dates back to the mid-19th century. The first synthesis of an acyl chloride was achieved in 1852 by French chemist Charles Gerhardt, who prepared acetyl chloride by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org This discovery opened a new chapter in organic synthesis, providing chemists with a highly reactive functional group for building molecular complexity.

Following this initial discovery, research focused on developing more efficient and general methods for their preparation. The use of reagents like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and later, thionyl chloride (SOCl₂), became standard laboratory procedures for converting carboxylic acids into acyl chlorides. wikipedia.orgwikipedia.org On an industrial scale, methods such as the reaction of acetic anhydride (B1165640) with hydrogen chloride were developed for producing key acyl chlorides like acetyl chloride. wikipedia.orghandwiki.org

The significance of acyl chlorides grew as their utility in a wide array of chemical reactions was recognized. They became indispensable reagents for acylation reactions, particularly in the synthesis of esters and amides, such as in the production of acetylsalicylic acid (aspirin). teachy.ai Over time, the focus of research has expanded from simple aliphatic and aromatic acyl chlorides to more complex, polyfunctional molecules like 2,3,3-trichloroacryloyl chloride. These advanced reagents offer unique reactivity and are designed for specialized applications in modern organic synthesis. solubilityofthings.com

Scope and Advanced Research Directions for 2,3,3 Trichloroacryloyl Chloride Studies

Established Preparative Routes to this compound

Established methods for the synthesis of this compound are rooted in traditional organic synthesis techniques, including direct chlorination and the use of specific chlorinating agents to convert a corresponding carboxylic acid to the acyl chloride.

Chlorination and Oxidation Pathways

One plausible pathway to this compound involves the exhaustive chlorination of a suitable three-carbon substrate followed by or concurrent with oxidation to form the acryloyl chloride moiety. A potential starting material for such a process is 2,3,3-trichloroacrolein. The oxidation of this aldehyde to the corresponding carboxylic acid, 2,3,3-trichloroacrylic acid, would be a key intermediate step. Subsequent conversion of this acid to the acyl chloride would yield the final product.

Another approach could involve the photochlorination of acryloyl chloride itself. This process, however, would likely lead to a mixture of chlorinated products, requiring careful control of reaction conditions and purification to isolate the desired this compound.

Reagent-Based Syntheses (e.g., using chlorinating agents)

A more direct and common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Therefore, the synthesis of 2,3,3-trichloroacrylic acid is a critical prerequisite. Once obtained, this acid can be treated with common chlorinating agents to yield this compound.

Standard chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the desired purity, reaction conditions, and the nature of the starting material. For instance, reactions with thionyl chloride and oxalyl chloride are often favored due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂), which can simplify purification.

| Chlorinating Agent | Typical Byproducts | General Reaction Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Often refluxed with the carboxylic acid, sometimes with a catalytic amount of DMF. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Typically reacts at lower temperatures than thionyl chloride, often with a catalytic amount of DMF. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Solid reagent, reaction can be driven by the removal of HCl. |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry and process efficiency, novel synthetic methodologies are being explored for the synthesis of acyl chlorides, which could be applicable to the production of this compound.

Catalytic Synthesis Protocols

Catalytic methods for the synthesis of acyl chlorides are being developed to reduce the use of stoichiometric, and often hazardous, chlorinating agents. While specific catalytic protocols for this compound are not widely reported, research into catalytic chlorination and the catalytic conversion of carboxylic acids to acyl chlorides is an active area. For example, certain metal catalysts have been shown to be effective in chlorination reactions. The development of heterogeneous catalysts is particularly attractive as it simplifies catalyst recovery and product purification.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound would involve several considerations. This includes the use of less hazardous starting materials and reagents, minimizing waste generation, and improving energy efficiency. One approach could be the use of greener solvents or even solvent-free reaction conditions. The development of catalytic systems, as mentioned above, is a key aspect of green chemistry. Furthermore, exploring synthetic routes that have a higher atom economy would be a significant step towards a more sustainable process. For instance, direct catalytic oxidation-chlorination pathways that avoid multiple intermediate steps could be a future research direction.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry offers significant advantages for the synthesis of reactive and potentially hazardous compounds like this compound. researchgate.nettandfonline.comresearchgate.netnih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. researchgate.netresearchgate.netnih.gov Continuous flow processes can also facilitate the handling of gaseous reagents and byproducts more safely and efficiently.

For the synthesis of this compound, a continuous flow setup could be envisioned where a stream of 2,3,3-trichloroacrylic acid is mixed with a stream of a chlorinating agent, potentially with an immobilized catalyst in the reactor. mdpi.comresearchgate.net The product stream would then be continuously collected and purified. This approach can lead to a more efficient and scalable production process with a smaller footprint compared to traditional batch synthesis. researchgate.netresearchgate.netnih.gov

Isolation and Purification Strategies for High Purity this compound

The production of this compound, like many chemical syntheses, results in a crude mixture that requires significant downstream processing to achieve the desired purity. The selection of an appropriate purification strategy is critical and is largely dependent on the physical and chemical properties of the target compound and its impurities.

Advanced Distillation Methodologies

Distillation is a fundamental technique for purifying liquid compounds based on differences in their boiling points. For a thermally sensitive and reactive compound like this compound, advanced distillation methods are often required to achieve high purity without causing degradation.

Fractional Distillation under Reduced Pressure: Standard fractional distillation separates components with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles. wikipedia.orgenergyeducation.ca For compounds that are prone to decomposition at their atmospheric boiling point, conducting the distillation under reduced pressure (vacuum distillation) is a common and effective strategy. rochester.eduyoutube.com By lowering the pressure within the distillation apparatus, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower temperature. rochester.edu This is particularly advantageous for this compound, which has a boiling point of 158°C at 760 mmHg, a temperature at which degradation could occur. gwsionline.com

| Distillation Parameter | Significance for this compound Purification |

| Pressure | Reducing the pressure significantly lowers the boiling point, minimizing thermal decomposition. |

| Column Efficiency | A column with a high number of theoretical plates is crucial for separating impurities with close boiling points. |

| Reflux Ratio | Careful control of the reflux ratio can optimize the separation efficiency. |

| Inert Atmosphere | Conducting the distillation under an inert atmosphere, such as nitrogen or argon, prevents reaction with atmospheric moisture. |

Azeotropic Distillation: In cases where impurities form azeotropes—mixtures with a constant boiling point—with the target compound, simple fractional distillation is ineffective. Azeotropic distillation introduces an entrainer, a third component that forms a new, lower-boiling azeotrope with one or more of the components in the mixture, thereby facilitating their separation. youtube.comchegg.comchemicaltweak.com This technique has been successfully applied to the purification of other chlorinated compounds. youtube.com For instance, in the purification of chloroacetyl chloride, an azeotrope-forming agent with a boiling point between 90-130°C, such as a hydrocarbon or halogenated hydrocarbon, can be added to distill off the monochloro acid chloride as an azeotrope. youtube.com A similar strategy could potentially be developed for this compound if azeotropic impurities are present.

Chromatographic Separation for Synthetic Batches

Chromatography offers a powerful alternative to distillation, especially for the purification of complex mixtures or for removing non-volatile impurities. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a high-resolution separation technique that can be scaled up for preparative purposes to isolate pure compounds from a synthetic batch. thermofisher.comresearchgate.net For this compound, a reverse-phase HPLC method has been developed for analysis, which is noted to be scalable for the isolation of impurities in preparative separation. sielc.com This method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com Due to the reactivity of the acyl chloride group with water, the conditions for preparative separation would need to be carefully optimized to minimize hydrolysis. chromforum.org The use of non-aqueous mobile phases or rapid separation times could be employed to mitigate this issue.

Gas Chromatography (GC): Gas chromatography is a technique used for separating and analyzing volatile compounds. While primarily an analytical technique, preparative GC can be used for the purification of small batches of volatile compounds. For reactive acyl chlorides, direct analysis by GC can be challenging. A common approach is to derivatize the acyl chloride into a more stable compound, such as an ester, prior to analysis. researchgate.netrsc.org For instance, a method for the analysis of capryloyl chloride involves derivatization with methanol. chemicalbook.com A similar derivatization strategy could be adapted for the quality control of this compound, although it is less suitable for the direct purification of the acyl chloride itself.

| Chromatographic Technique | Application in this compound Purification | Key Considerations |

| Preparative HPLC | Isolation of high-purity this compound from synthetic batches. thermofisher.comsielc.com | Scalable from analytical methods. sielc.com Requires careful selection of mobile phase to avoid hydrolysis of the acyl chloride. |

| Gas Chromatography (GC) | Primarily for analytical quality control of purity, often after derivatization. researchgate.netchemicalbook.com | The high volatility of this compound makes it suitable for GC analysis. Derivatization may be necessary to improve stability and chromatographic performance. researchgate.net |

Electrophilic Aromatic and Aliphatic Acylation

This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the 2,3,3-trichloroacryloyl group onto an aromatic ring. organic-chemistry.orgnumberanalytics.com This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive electrophile known as an acylium ion. numberanalytics.comkhanacademy.org This 2,3,3-trichloroacryloylium ion is resonance-stabilized. The acylium ion is then attacked by the electron-rich pi system of an aromatic ring (like benzene (B151609) or a derivative), forming a resonance-stabilized carbocation intermediate (a sigma complex). In the final step, the conjugate base of the Lewis acid catalyst (e.g., AlCl₄⁻) removes a proton from the carbon atom where the acylation occurred, restoring the aromaticity of the ring and yielding the final aryl ketone product, 1-aryl-2,3,3-trichloroprop-2-en-1-one. organic-chemistry.orgyoutube.com A stoichiometric amount of the Lewis acid is typically required because the catalyst complexes with the product ketone. organic-chemistry.org

Friedel-Crafts Acylation with Aromatic Systems

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.ukusask.ca The reaction is initiated by the formation of a highly electrophilic acylium ion. libretexts.orgusask.ca

In the case of this compound, the reaction with an aromatic compound like benzene would be expected to proceed through the formation of the 2,3,3-trichloroacryloylium ion. The Lewis acid catalyst would coordinate to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. libretexts.org This electrophile would then be attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex by a weak base, such as AlCl₄⁻, would restore the aromaticity of the ring and yield the corresponding aryl ketone. youtube.com

A general representation of this reaction with benzene is as follows:

Table 1: Postulated Friedel-Crafts Acylation of Benzene with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzene | This compound | AlCl₃ | 1-Phenyl-2,3,3-trichloroprop-2-en-1-one |

Note: This table represents a hypothetical reaction based on established principles of Friedel-Crafts acylation, as specific experimental data for this reaction was not found in the searched sources.

The presence of the electron-withdrawing chlorine atoms on the acryloyl moiety would likely enhance the electrophilicity of the acylium ion, potentially leading to a facile reaction. However, these substituents would also deactivate the resulting ketone product towards further acylation, thus preventing polyacylation which can sometimes be an issue in Friedel-Crafts alkylations. libretexts.org

Reactions with Unsaturated Hydrocarbons (Olefins, Alkynes)

The carbon-carbon double bond in this compound is susceptible to addition reactions with various unsaturated hydrocarbons, such as olefins and alkynes. These reactions can proceed through different mechanisms, including electrophilic addition and radical addition.

Given the electron-poor nature of the double bond in this compound, due to the presence of three chlorine atoms and an acryloyl group, it is expected to be a poor substrate for electrophilic attack by another olefin. However, it could potentially react with electron-rich olefins in a [2+2] cycloaddition under photochemical conditions.

Reactions with alkynes could also be envisaged. For instance, terminal alkynes can undergo coupling reactions, and in the presence of suitable catalysts, could potentially add across the double bond of the acryloyl chloride. For example, terminal alkynes are known to form copper acetylides which can participate in various coupling reactions. wikipedia.org

Pericyclic Reactions and Cycloadditions Involving the Acryloyl Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. tamu.edu The acryloyl moiety of this compound, being an electron-deficient alkene, is an excellent candidate for participation in several types of pericyclic reactions, particularly cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. youtube.comorganic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The this compound molecule, with its three chlorine atoms and the carbonyl group all withdrawing electron density from the double bond, is expected to be a highly reactive dienophile.

For instance, in a reaction with a reactive diene such as cyclopentadiene (B3395910), this compound would be expected to readily form the corresponding bicyclic adduct. Cyclopentadiene is a highly reactive diene in Diels-Alder reactions as it is locked in the required s-cis conformation. youtube.com The reaction would likely proceed with high stereoselectivity, favoring the endo product due to secondary orbital interactions in the transition state.

Table 2: Predicted Diels-Alder Reaction of this compound with Cyclopentadiene

| Diene | Dienophile | Expected Major Product (Endo Isomer) |

| Cyclopentadiene | This compound | (1R,2R,4S)-2,3,3-Trichlorobicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile that lead to the formation of a five-membered heterocyclic ring. tamu.educlockss.org Similar to the Diels-Alder reaction, the reactivity of the dipolarophile is enhanced by electron-withdrawing substituents. Therefore, this compound is anticipated to be an excellent dipolarophile in these reactions.

A variety of 1,3-dipoles could be employed. For example, the reaction with an azide (B81097), such as benzyl (B1604629) azide, would be expected to yield a triazoline intermediate, which could then potentially eliminate HCl to form a more stable triazole. researchgate.net The reaction of azides with electron-poor alkenes is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.netwikipedia.org

Another example is the reaction with diazomethane (B1218177). While diazomethane can react with acyl chlorides in a Nierenstein reaction to form α-haloketones, masterorganicchemistry.com it can also act as a 1,3-dipole in cycloadditions with electron-poor alkenes. The reaction with this compound could potentially lead to the formation of a pyrazoline derivative. wikipedia.org

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Potential Product Class |

| Benzyl Azide | This compound | Triazoline/Triazole |

| Diazomethane | This compound | Pyrazoline |

Note: This table outlines potential reactions based on the general reactivity of the involved functional groups. Specific experimental data for these reactions with this compound were not available in the searched sources.

Radical and Polymerization Chemistry

The carbon-carbon double bond of the acryloyl group can also participate in radical reactions.

In the presence of a radical initiator, this compound can undergo radical polymerization. mdpi.com The initiator would generate a radical species that adds to the double bond of the monomer, creating a new radical which then propagates the polymer chain by adding to subsequent monomer units. The resulting polymer would have a polychlorinated backbone with pendant acyl chloride groups.

Furthermore, this compound could be a substrate in Atom Transfer Radical Addition (ATRA) reactions. uva.nlchemrxiv.orgchemrxiv.org In this type of reaction, a radical is generated from an alkyl halide in the presence of a transition metal catalyst and adds to an alkene. The resulting radical then abstracts a halogen atom from the catalyst to form the product and regenerate the active catalyst. The electron-deficient nature of the double bond in this compound could make it a suitable acceptor for the radical addition step.

Homopolymerization and Copolymerization Studies

The presence of a vinyl group in this compound suggests its potential to undergo polymerization. The high reactivity of the acyl chloride group, however, presents challenges for polymerization, often requiring carefully controlled conditions and the use of specific initiators and polymerization inhibitors to prevent unwanted side reactions.

Homopolymerization:

Homopolymerization of acryloyl chloride and its derivatives can be initiated by radical initiators. While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the general principles of radical polymerization can be applied. The process would involve the initiation, propagation, and termination steps characteristic of chain-growth polymerization. The resulting polymer, poly(this compound), would possess a polychlorinated backbone with reactive acyl chloride pendant groups. The properties of this polymer, such as its thermal stability and solubility, would be significantly influenced by the bulky and electron-withdrawing chlorine atoms. The use of polymerization inhibitors, such as hydroquinone (B1673460) or its derivatives, is often necessary during the synthesis and storage of acryloyl chlorides to prevent spontaneous polymerization. google.comwipo.intjustia.com

Copolymerization:

Copolymerization of this compound with other vinyl monomers offers a pathway to synthesize polymers with tailored properties. For instance, copolymerization with monomers like styrene (B11656) could introduce aromatic rings into the polymer backbone, potentially altering its mechanical and thermal characteristics. The relative reactivity of the monomers, often described by reactivity ratios, would determine the composition and sequence distribution of the resulting copolymer. In the context of copolymerization involving styrene, the electronic effects of the substituent groups on the monomers play a crucial role in determining the rate of addition. nist.gov Generally, monomers with electron-withdrawing groups, such as the trichloroacryloyl group, would be expected to have different reactivity compared to monomers with electron-donating groups. nist.gov

A hypothetical copolymerization reaction is presented in the table below:

| Monomer 1 | Monomer 2 | Potential Initiator | Expected Polymer Structure |

| This compound | Styrene | AIBN (Azobisisobutyronitrile) | A copolymer with randomly distributed trichloroacryloyl chloride and phenyl units. |

| This compound | Methyl Methacrylate | Benzoyl Peroxide | A copolymer incorporating both chlorinated acyl chloride and ester functionalities. |

Stereochemical Considerations in this compound Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in cycloaddition reactions where new stereocenters can be formed. The dienophile character of the carbon-carbon double bond, activated by the electron-withdrawing acyl chloride and chlorine atoms, makes it a suitable candidate for Diels-Alder reactions.

In a Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.orgreddit.com Therefore, if this compound were to react with a diene, the relative orientation of the substituents on the double bond would be preserved in the resulting cyclohexene (B86901) ring. For example, a reaction with a cyclic diene like cyclopentadiene would be expected to favor the formation of the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions. libretexts.orgyoutube.com

The general principles of stereospecificity in Diels-Alder reactions are summarized below:

| Reactant Stereochemistry | Product Stereochemistry | Governing Principle |

| cis-Dienophile | syn-Product | Principle of syn addition |

| trans-Dienophile | anti-Product | Principle of syn addition |

Detailed Mechanistic Investigations of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions of this compound are scarce in the public domain. However, analogies can be drawn from studies of related compounds and general principles of physical organic chemistry.

Kinetic Analysis: The kinetics of nucleophilic acyl substitution reactions of acid chlorides are well-studied. These reactions typically proceed through a tetrahedral intermediate. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electrophilicity of the carbonyl carbon. The presence of three chlorine atoms in this compound is expected to significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Continuous-flow methodologies have been developed for the synthesis of acryloyl chloride, which can offer precise control over reaction times and temperatures, facilitating kinetic studies. nih.gov

Thermodynamic Analysis: Thermodynamic data, such as the enthalpy of formation and Gibbs free energy of reaction, are essential for understanding the feasibility and position of equilibrium for reactions involving this compound. While specific data for this compound is not readily available, thermodynamic properties of related polymers, such as poly(chlorotrifluoroethylene), have been studied, providing insights into the thermal properties of halogenated polymers. nih.gov For instance, the heat capacity and thermodynamic properties of such polymers are influenced by their crystallinity and thermal history. nih.gov

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the case of reactions involving this compound, the primary intermediate in nucleophilic acyl substitution is a tetrahedral intermediate. Due to their transient nature, these intermediates are often studied using spectroscopic techniques under specific conditions (e.g., low temperature) or through computational modeling.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the structure of reaction products and, in some cases, intermediates. For example, in the reaction of an acid chloride with an alcohol to form an ester, the disappearance of the O-H stretch in the IR spectrum and the appearance of a new ester carbonyl peak would be indicative of the reaction progress. Two-dimensional NMR techniques can be particularly powerful in elucidating the structure of complex reaction products. researchgate.net While specific spectroscopic data for intermediates of this compound reactions are not widely published, the general approaches to characterization would apply.

Advanced Analytical and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide empirical data on the molecular structure and the changes it undergoes during chemical transformations. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can confirm its identity, probe mechanistic pathways, and track the progress of a reaction in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of specific nuclei within a molecule. While ¹H NMR is not applicable to 2,3,3-trichloroacryloyl chloride due to the absence of hydrogen atoms, ¹³C NMR spectroscopy offers significant insights into its carbon skeleton.

The molecule contains three distinct carbon environments, which would result in three unique signals in a ¹³C NMR spectrum. The chemical shifts (δ) of these carbons are heavily influenced by the electronegative chlorine atoms and the carbonyl group.

Carbonyl Carbon (C=O): The carbon of the acryloyl chloride group is expected to appear significantly downfield (typically in the 160-170 ppm range) due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom.

Alkene Carbons (C=C): The two carbons of the vinyl group will resonate in the alkene region of the spectrum (typically 120-140 ppm). The carbon atom bonded to two chlorine atoms (CCl₂ ) would be shifted further downfield compared to the carbon bonded to one chlorine and the carbonyl group (C Cl).

By monitoring changes in these chemical shifts during a reaction, mechanistic details can be inferred. For instance, in a nucleophilic acyl substitution reaction, the conversion of the acyl chloride to an ester or amide would cause a characteristic upfield shift of the carbonyl carbon signal, providing a clear probe for reaction completion.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|

| C =O | 160 - 170 | Deshielded by carbonyl oxygen and α-chlorine. |

| =C (Cl)COCl | 125 - 135 | Deshielded by alkene bond and adjacent carbonyl and chlorine. |

Note: These are estimated values. The actual spectrum would need to be determined experimentally using a deuterated solvent like CDCl₃. docbrown.info

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-siegen.de For this compound, the key functional groups are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the acyl chloride.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. youtube.com The most intense and diagnostically useful peak in the IR spectrum of this compound would be the C=O stretching vibration. Due to the strong electron-withdrawing effect of the adjacent chlorine atom, this peak is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹. The C=C stretching vibration would appear in the 1600-1650 cm⁻¹ region. The presence of multiple C-Cl bonds would also give rise to a series of strong absorptions in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy detects light scattered by molecular vibrations that cause a change in the molecule's polarizability. youtube.com It serves as a complementary technique to IR. uni-siegen.de The C=C double bond, being more symmetric, often produces a stronger signal in Raman spectroscopy than in IR. Conversely, the highly polar C=O bond typically shows a weaker Raman signal. This complementarity is invaluable for unambiguous functional group identification, especially in complex reaction mixtures where peaks might overlap in one technique but not the other. nih.govspectroscopyonline.com

Monitoring a reaction is straightforward using this method. For example, during the hydrolysis of this compound to its corresponding carboxylic acid, the disappearance of the high-frequency C=O stretch of the acyl chloride and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and the lower-frequency C=O stretch of the carboxylic acid (around 1710 cm⁻¹) can be clearly observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C=O | Stretch | 1780 - 1815 | Strong | Weak - Medium |

| C=C | Stretch | 1600 - 1650 | Medium | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nist.gov It is exceptionally useful for confirming the molecular weight of a product and deducing its structure through fragmentation analysis.

For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. uni.lu Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). A molecule containing four chlorine atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, providing definitive evidence for the presence of four chlorine atoms. docbrown.info

Fragmentation analysis can further confirm the structure. Common fragmentation pathways would involve the loss of a chlorine radical (Cl•) or the cleavage of the acyl group, leading to characteristic daughter ions.

Table 3: Predicted Mass Spectrometry Data for this compound (C₃Cl₄O)

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Key Feature |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₃Cl₄O]⁺ | 192 | Exhibits a complex M, M+2, M+4, M+6, M+8 pattern confirming 4 Cl atoms. |

| [M - Cl]⁺ | [C₃Cl₃O]⁺ | 157 | Loss of a chlorine radical. Will show an isotopic pattern for 3 Cl atoms. |

| [C₂Cl₃]⁺ | [C₂Cl₃]⁺ | 129 | Loss of COCl group. Will show an isotopic pattern for 3 Cl atoms. |

Note: The m/z values are for the lightest isotope (³⁵Cl). Each peak listed would be the start of an isotopic cluster. uni.ludocbrown.info

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, offering insights that can be difficult or impossible to obtain through experiment alone.

Quantum chemical calculations, such as ab initio methods (e.g., Hartree-Fock) or more advanced correlated methods, can be employed to determine the electronic structure of this compound. These calculations can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule.

A key output is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the LUMO are of particular interest for this compound, as it indicates the most electrophilic site and the likely point of attack by a nucleophile. For an acyl chloride, the LUMO is expected to be centered on the carbonyl carbon, confirming its high reactivity towards nucleophilic substitution. Electrostatic potential maps can visually represent these reactive sites, guiding the prediction of chemical behavior.

Density Functional Theory (DFT) has become a primary computational tool for investigating reaction mechanisms. For a given reaction of this compound, DFT can be used to model the entire reaction coordinate.

This involves calculating the geometries and energies of the reactants, any intermediates, transition states, and the final products. The transition state is the highest energy point along the reaction pathway, and its structure and energy are critical for understanding the reaction kinetics. By calculating the energy barrier (activation energy) between the reactants and the transition state, chemists can predict the feasibility and rate of a proposed reaction. For example, DFT could be used to compare the activation energies for the reaction of this compound with water versus ammonia, thereby predicting which reaction would proceed more rapidly under similar conditions. These theoretical predictions provide a powerful complement to the experimental data gathered from spectroscopic monitoring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including conformational changes over time. For this compound, MD simulations can provide a detailed understanding of the rotational dynamics around the C-C single bond, which dictates the relative orientation of the acryloyl chloride group and the trichlorovinyl group.

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the carbonyl carbon and the adjacent vinylic carbon. This rotation gives rise to different conformers, which can be characterized by the dihedral angle between the carbonyl group and the C=C double bond. The primary conformers of interest would be the syn and anti forms, where the C=O bond is eclipsed or staggered relative to the C=C double bond, respectively.

While specific molecular dynamics studies on this compound are not extensively reported in the literature, the principles of such analyses can be drawn from studies on similar molecules. For instance, investigations into the conformational stability of other chlorinated hydrocarbons and acryloyl chlorides reveal that the presence of bulky chlorine atoms significantly influences the conformational preferences due to steric hindrance and electrostatic interactions. umich.edupearson.com In the case of this compound, the large chlorine atoms on the double bond would create a significant steric barrier to rotation, likely resulting in distinct and relatively stable conformers.

An MD simulation would typically involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The system is then simulated over a period of time, and the trajectory of each atom is calculated by solving Newton's equations of motion. Analysis of this trajectory would reveal the preferred dihedral angles, the energy barriers between different conformers, and the population of each conformational state at a given temperature. Such studies on related molecules like 1,1,3-trichloroacetone (B106291) have shown that distinct conformers can exist with predictable energy differences. researchgate.net

Table 1: Potential Conformers of this compound for MD Simulation

| Conformer | Dihedral Angle (O=C-C=C) | Expected Relative Stability |

| syn | ~0° | Potentially less stable due to steric clash between the carbonyl oxygen and the chlorine atoms. |

| anti | ~180° | Potentially more stable due to reduced steric hindrance. |

Note: This table is illustrative and based on general principles of conformational analysis. Specific computational studies are required for accurate determination of stability.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules with a high degree of accuracy. nanobioletters.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of compounds. For this compound, DFT calculations can be employed to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The prediction of infrared (IR) spectra involves calculating the harmonic vibrational frequencies of the molecule. chemrxiv.org These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR spectrum with an experimentally obtained spectrum, one can confirm the structure of the molecule and assign the observed absorption bands to specific vibrational modes. Studies on similar molecules, such as trans-3-phenylacryloyl chloride, have demonstrated excellent agreement between experimental and DFT-calculated vibrational spectra. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

For this compound, key vibrational modes of interest would include the C=O stretching frequency, the C=C stretching frequency, and the various C-Cl stretching frequencies. The C=O stretch is typically a strong, sharp band in the IR spectrum, and its position can be sensitive to the electronic environment. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum and can be indicative of the conformational state of the molecule. umich.edu

Table 2: Illustrative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| C=O Stretch | ~1800-1850 | ~1750-1800 | Strong |

| C=C Stretch | ~1600-1650 | ~1580-1620 | Medium |

| C-Cl Stretch | ~700-850 | ~680-820 | Medium to Strong |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Accurate predictions require specific DFT calculations for this compound.

Similarly, NMR chemical shifts can be predicted with good accuracy using DFT calculations. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts for ¹³C and ¹H (if present) can then be compared to experimental NMR data to aid in the structural elucidation of the molecule. For this compound, predicting the ¹³C NMR chemical shifts would be particularly useful for assigning the signals of the carbonyl carbon and the two vinylic carbons.

The combination of molecular dynamics simulations and computational spectroscopic predictions provides a powerful toolkit for the detailed characterization of complex molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone.

Applications of 2,3,3 Trichloroacryloyl Chloride in Specialized Chemical Fields

Role as a Key Intermediate in Agrochemical Synthesis

2,3,3-Trichloroacryloyl chloride serves as a critical intermediate in the synthesis of certain agrochemicals, particularly synthetic pyrethroid insecticides. solubilityofthings.com Pyrethroids are a major class of insecticides valued for their high efficacy against a broad range of pests. The essential structure of a pyrethroid consists of an acid moiety esterified with an alcohol moiety. This compound is a precursor for creating the complex acid portion of these molecules.

The development of photostable pyrethroids, such as permethrin (B1679614) and cypermethrin, was a significant advancement in agrochemistry, and their synthesis relies on acid moieties containing di-halogenated vinyl groups. nih.gov this compound is an ideal starting material for constructing these key structural components, specifically the chlorinated cyclopropanecarboxylic acid derivatives that form the backbone of many potent insecticides. The acyl chloride's high reactivity allows for efficient reaction with other molecules to build the required cyclopropane (B1198618) ring structure. solubilityofthings.com

| Acid Moiety | Associated Pyrethroid(s) | Structural Relevance |

|---|---|---|

| 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | Permethrin, Cypermethrin | A key dichlorovinyl structure for which this compound can serve as a synthetic precursor. |

| Chrysanthemic acid | Allethrin, Prallethrin | The foundational structure for many early pyrethroids; later generations incorporated halogenation for enhanced stability. |

| 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | Terallethrin | An example of structural variation in the acid component to modify insecticidal properties. nih.gov |

Utilization in Materials Science for Specialty Polymer Development

The unique structure of this compound makes it a valuable component in the field of materials science for creating specialty polymers with tailored properties.

The primary role of this compound in polymer science is as a reagent for synthesizing functionalized monomers. The highly reactive acyl chloride group can readily undergo nucleophilic substitution reactions with compounds containing hydroxyl (-OH) or amino (-NH2) groups. solubilityofthings.com This reaction attaches the trichloroacryloyl group to another molecule, creating a new, more complex monomer that can then be polymerized. This process allows for the precise introduction of the trichloro-substituted alkene functionality into a polymer backbone.

| Reactant 1 | Reactant 2 (R-X-H) | Resulting Monomer | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Trichloroacrylate Ester | Esterification |

| This compound | Amine (R-NH2) | Trichloroacrylamide | Amidation |

Once functionalized monomers derived from this compound are synthesized, they can be used to develop advanced polymer architectures. The high chlorine content of the trichloroacryloyl moiety imparts specific properties to the resulting polymer, such as flame retardancy, increased refractive index, and altered solubility.

These monomers can be incorporated into various polymer structures through different polymerization techniques:

Addition Polymerization: The carbon-carbon double bond in the acryloyl group can participate in chain-growth polymerizations, such as free-radical polymerization, to form linear polymers. nih.gov

Step-Growth Polymerization: If a monomer is functionalized at multiple sites, it can be used in condensation or cycloaddition reactions to create more complex architectures like cross-linked networks or dense triazole-containing polymers. mdpi.comresearchgate.net

The incorporation of these specialized monomers enables the design of materials for applications in optics, electronics, and fire-resistant coatings.

| Polymer Architecture | Polymerization Method | Property Imparted by Trichloroacryloyl Moiety |

|---|---|---|

| Linear Homopolymers/Copolymers | Free-Radical Polymerization | Flame retardancy, high refractive index |

| Cross-linked Networks | Step-Growth Polymerization | Enhanced thermal stability, chemical resistance |

| Dense Triazole Polymers | Azide-Alkyne Cycloaddition | Unique thermal and solubility properties, potential for metal coordination mdpi.com |

Precursor for Advanced Organic Building Blocks and Ligands

Beyond its direct use in agrochemicals and polymers, this compound is a precursor for synthesizing advanced organic building blocks, particularly nitrogen-containing heterocyclic compounds like 1,2,3-triazoles. solubilityofthings.com Triazoles are a significant class of compounds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as ligands for metal ions. mdpi.comfrontiersin.orgnih.gov

The synthesis can proceed through multi-step pathways where this compound is first converted into a more complex intermediate, which is then used in cycloaddition reactions. For example, it can be used to synthesize precursors for Huisgen 1,3-dipolar cycloadditions, a powerful method for creating 1,2,3-triazole rings. researchgate.net These resulting functionalized triazoles can then be used as building blocks for pharmaceuticals, functional polymers, or as ligands in catalysis.

| Step | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | This compound, Hydrazine derivative | Trichloroacryloyl hydrazide | Conversion to a hydrazide intermediate. |

| 2 | Trichloroacryloyl hydrazide, Nitrous acid | Trichloroacryloyl azide (B81097) | Formation of a reactive azide for cycloaddition. |

| 3 | Trichloroacryloyl azide, Alkyne | 1,2,3-Triazole derivative | [3+2] cycloaddition to form the stable heterocyclic ring. organic-chemistry.org |

Involvement in the Study of Environmental Transformation Pathways

Understanding the environmental fate of reactive chemical intermediates is crucial for assessing their impact. For this compound, the primary chemical degradation pathway upon release into the environment is expected to be hydrolysis. solubilityofthings.com As an acyl chloride, it is highly susceptible to reaction with water.

This rapid hydrolysis reaction breaks the carbon-chlorine bond of the acyl chloride group, converting it into a carboxylic acid. The products of this transformation are 2,3,3-trichloroacrylic acid and hydrogen chloride (HCl). This initial degradation step is an abiotic process that occurs without microbial intervention. The resulting 2,3,3-trichloroacrylic acid is a more stable chlorinated organic compound that may undergo further, slower degradation through other environmental pathways, such as microbial action or photolysis. Studies on the hydrolysis of other chlorinated compounds confirm that the cleavage of carbon-halogen bonds is a common environmental transformation pathway. epa.gov

| Reactants | Products | Transformation Type |

|---|---|---|

| This compound + Water (H₂O) | 2,3,3-Trichloroacrylic acid + Hydrogen Chloride (HCl) | Abiotic Hydrolysis |

Future Perspectives and Emerging Research Areas

Development of More Efficient and Selective Synthetic Methods

Exploration of Unprecedented Reactivities and Catalytic Systems for 2,3,3-Trichloroacryloyl Chloride

The high reactivity of this compound is attributed to its acyl chloride group, which readily participates in nucleophilic substitution reactions. However, literature detailing the exploration of "unprecedented" reactivities or the application of novel catalytic systems to this specific molecule is sparse. The focus remains on its established role as a reactive agent for introducing the trichloroacryloyl group into various substrates.

Rational Design of New Functional Materials and Complex Molecules

Although this compound is considered a building block for complex molecules, concrete examples of the rational design of new functional materials or specific complex molecules using this compound as a key component are not widely discussed in recent, accessible research. Its historical use in the development of herbicides and insecticides is noted, but contemporary examples of novel material design are not specified.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of machine learning and artificial intelligence to chemical synthesis is a rapidly growing field. However, there is no specific, publicly available research that demonstrates the integration of these technologies with the reaction prediction or synthesis optimization of this compound.

Contribution to Sustainable Chemical Synthesis and Resource Efficiency

The environmental impact of chlorinated compounds is a significant consideration in green chemistry. Efforts to align the synthesis and use of such compounds with principles of sustainability and resource efficiency are crucial. Nevertheless, specific studies or reports detailing the contribution of this compound to sustainable chemical practices or improved resource efficiency could not be located.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2,3,3-trichloroacryloyl chloride, and how are they experimentally verified?

- Answer : The compound (CAS 10436-39-2) has the molecular formula C₃H₂Cl₄ (molecular weight 179.86 g/mol). Key properties include its reactivity as an acyl chloride and its high density (~1.6 g/cm³). Structural verification employs NMR spectroscopy (¹H and ¹³C) to confirm the trichloroallyl chloride backbone and FT-IR to identify the carbonyl (C=O) stretch at ~1800 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) is used for purity assessment .

Q. What are the standard laboratory protocols for synthesizing this compound?

- Answer : A validated method involves reacting perchloropropene with thionyl chloride (SOCl₂) in the presence of anhydrous AlCl₃ as a catalyst. Typical conditions: 90°C for 39 hours in a sealed reactor, yielding ~69% product. Post-synthesis purification is achieved via fractional distillation under reduced pressure to isolate the acyl chloride .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protection : Use nitrile gloves, chemical-resistant aprons, and full-face shields. Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.

- Waste Disposal : Neutralize residual compound with ice-cold sodium bicarbonate (NaHCO₃) and segregate waste for professional treatment .

Q. How does this compound participate in nucleophilic acyl substitution reactions?

- Answer : The electron-withdrawing trichloro group enhances electrophilicity at the carbonyl carbon. It reacts with:

- Amines to form amides (e.g., with aniline in dry THF at 0°C).

- Alcohols to yield esters (e.g., methanol in pyridine as a base).

- Grignard reagents for ketone synthesis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under varying catalytic conditions?

- Answer :

Q. What analytical methods resolve contradictions in reported mutagenicity data for this compound?

- Answer : Discrepancies arise from assay variability (e.g., Ames test vs. mammalian cell assays). A tiered approach is recommended:

In vitro : Ames test (TA98/TA100 strains ± metabolic activation).

In vivo : Micronucleus assay in rodent bone marrow.

Evidence from Reichert et al. (1983) shows positive mutagenicity in Salmonella but negative in mammalian systems, highlighting species-specific metabolic activation differences .

Q. How do degradation pathways of this compound impact its environmental persistence?

- Answer : Hydrolysis in aqueous media produces trichloroacrylic acid (stable at pH < 5) and HCl. Advanced oxidation processes (UV/H₂O₂) degrade it to less chlorinated intermediates (e.g., dichloroacetone). Analyze degradation products via LC-QTOF-MS and assess ecotoxicity using Daphnia magna acute toxicity tests .

Q. What methodologies assess the compound’s reactivity in complex reaction systems (e.g., multi-step syntheses)?

- Answer : Use stopped-flow IR spectroscopy to monitor real-time kinetics in reactions with competing nucleophiles (e.g., amines vs. alcohols). Computational modeling (DFT) predicts regioselectivity and transition states. For example, the compound’s α,β-unsaturated carbonyl system may undergo Michael addition side reactions, requiring low-temperature (−20°C) control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.